
4-bromo-N-(3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)benzamide is based on its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound increases the acetylation of histones, leading to the activation of certain genes. This mechanism of action has been shown to have potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effects on HDACs. This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of certain genes. This activation can have various effects on the cell, such as inducing cell differentiation, inhibiting cell proliferation, and inducing apoptosis. These effects have been shown to have potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
実験室実験の利点と制限
The main advantages of using 4-bromo-N-(3-hydroxypropyl)benzamide in lab experiments are its high potency and specificity towards HDACs. This compound has been shown to have a higher potency and specificity compared to other HDAC inhibitors such as trichostatin A and sodium butyrate. However, the main limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-bromo-N-(3-hydroxypropyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to optimize its synthesis method to yield higher purity and higher yield of the compound. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of 4-bromo-N-(3-hydroxypropyl)benzamide is a multi-step process that involves the reaction of 4-bromoaniline with 3-chloropropanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
4-bromo-N-(3-hydroxypropyl)benzamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent inhibitory effects on several enzymes such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of certain genes.
特性
IUPAC Name |
4-bromo-N-(3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-8(3-5-9)10(14)12-6-1-7-13/h2-5,13H,1,6-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCPPPKKGHYZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide](/img/structure/B4968352.png)
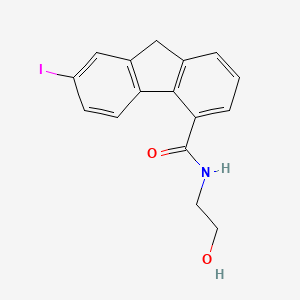
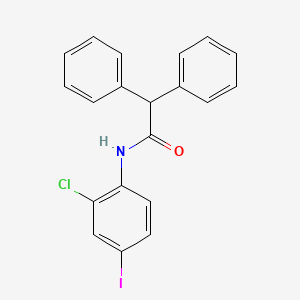
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)
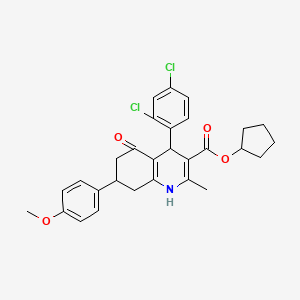
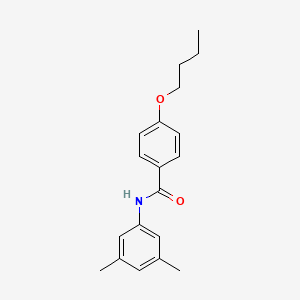
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)

methyl]amine](/img/structure/B4968416.png)
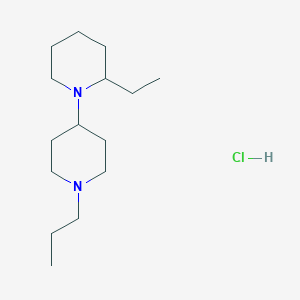
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)
